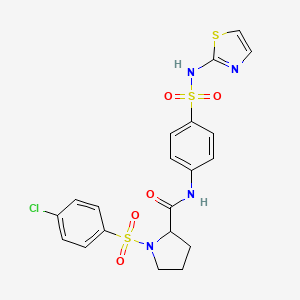

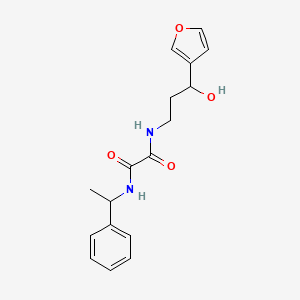

![molecular formula C17H21N5 B2664964 2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 899401-38-8](/img/structure/B2664964.png)

2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic compound with the molecular formula C21H23N7 . It has an average mass of 373.454 Da and a monoisotopic mass of 373.201508 Da .

Synthesis Analysis

The synthesis of such compounds often involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds . The process often involves heating under reflux in pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a piperidinyl group, a pyrazolo group, and a pyrimidine group . The compound also contains multiple nitrogen and carbon atoms, contributing to its complex structure .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 110.1±0.5 cm3, and a polar surface area of 62 Å2 . The compound has 7 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Antiviral and Antitumor Activities

A study by El-Subbagh et al. (2000) focused on synthesizing and evaluating the biological activities of various compounds, including pyrazolo[1,5-a]pyrimidines, for their antiviral and antitumor potential. The research found that specific compounds exhibited broad-spectrum antitumor activity and moderate selectivity towards leukemia cell lines. This indicates the potential use of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment and as antiviral agents (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Human A3 Adenosine Receptor Antagonists

Baraldi et al. (2012) explored water-soluble pyrazolo[1,5-a]pyrimidines as human A3 adenosine receptor antagonists, a promising approach for developing new therapeutics. Their research highlighted the synthesis of a derivative that showed good water solubility at physiological pH, making it suitable for intravenous infusion. This study underlines the potential of pyrazolo[1,5-a]pyrimidine derivatives in medical applications, specifically targeting the A3 adenosine receptor (Baraldi et al., 2012).

Antimicrobial Activity

Ammar et al. (2004) conducted research on pyrazolo[1,5-a]pyrimidine and related derivatives, focusing on their synthesis and antimicrobial activity. Some of the prepared compounds were found to be active, showcasing the potential of these derivatives in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Enhancement of Pharmacokinetic Properties

Vignaroli et al. (2016) worked on improving the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines through nanosystem approaches for drug delivery. Their efforts in developing albumin nanoparticles and liposomes for these compounds aimed at overcoming poor water solubility, a significant barrier to clinical application. This research contributes to the ongoing efforts to enhance the bioavailability of pyrazolo[1,5-a]pyrimidine derivatives (Vignaroli et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-11-9-12(2)18-16-15(11)17-19-13(3)10-14(22(17)20-16)21-7-5-4-6-8-21/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNJBMMCUXOHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

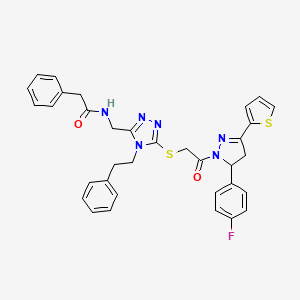

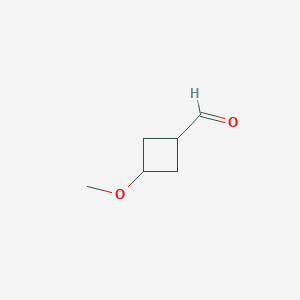

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)

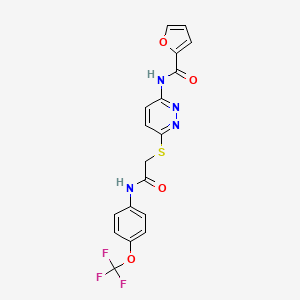

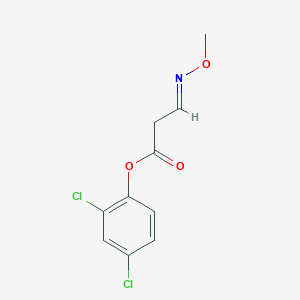

![1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2664885.png)

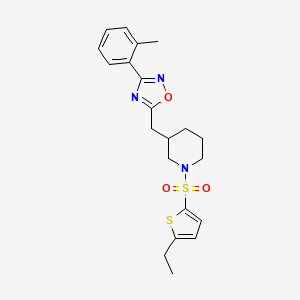

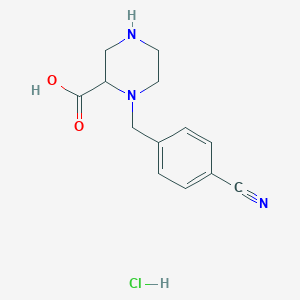

![Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2664887.png)

![1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)

![N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine](/img/structure/B2664901.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)